4-[(Diethylamino)methyl]benzaldehyde
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Overview
Description
4-[(Diethylamino)methyl]benzaldehyde is an organic compound that contains both amine and aldehyde functional groups. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by its yellow to brown solid appearance and has a molecular formula of C11H15NO .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Diethylamino)methyl]benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzaldehyde with diethylamine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Diethylamino)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-[(Diethylamino)methyl]benzoic acid.
Reduction: 4-[(Diethylamino)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-[(Diethylamino)methyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of Schiff bases and other organic compounds.
Biology: The compound is used in biochemical assays to detect the presence of specific enzymes and metabolites.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)methyl]benzaldehyde involves its interaction with specific molecular targets. As an aldehyde dehydrogenase (ALDH) inhibitor, it binds to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. This inhibition can lead to the accumulation of aldehydes, which may have therapeutic effects in certain medical conditions .
Comparison with Similar Compounds
Similar Compounds
4-[(Dimethylamino)methyl]benzaldehyde: Similar in structure but contains dimethylamino instead of diethylamino groups.
4-[(N,N-Diethylamino)benzaldehyde]: Another closely related compound with similar functional groups and applications.
Uniqueness
4-[(Diethylamino)methyl]benzaldehyde is unique due to its specific combination of diethylamino and aldehyde functional groups, which confer distinct chemical properties and reactivity. Its ability to inhibit aldehyde dehydrogenase (ALDH) makes it particularly valuable in medical research and potential therapeutic applications .
Biological Activity
4-[(Diethylamino)methyl]benzaldehyde, also known as DEAB, is a compound that has garnered attention for its diverse biological activities, particularly in cancer research and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.
- IUPAC Name : this compound
- CAS Number : 82413-58-9
- Molecular Formula : C12H17N1O
DEAB primarily acts as an inhibitor of aldehyde dehydrogenases (ALDHs), which are enzymes involved in the metabolism of aldehydes and play critical roles in cellular detoxification and differentiation. Inhibition of ALDH can lead to the accumulation of toxic aldehydes, affecting cell survival and proliferation.
Anticancer Properties
Research has demonstrated that DEAB exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that DEAB can inhibit the growth of prostate cancer cells by targeting ALDH isoforms, particularly ALDH1A1 and ALDH1A3. The IC50 values for DEAB against these cell lines have been reported in several studies:
Cell Line | IC50 (µM) |
---|---|
LNCaP | 200 |
DU145 | 196 |
PC3 | 155 |
These results indicate that DEAB's potency varies across different cancer cell lines, suggesting a complex interaction with cellular pathways involved in tumor growth and survival .
Enzyme Inhibition
DEAB is recognized as a pan-ALDH inhibitor. It has been shown to delay the differentiation of cancer stem cells (CSCs), which are often resistant to conventional therapies. This property makes DEAB a potential candidate for combination therapies aimed at enhancing the efficacy of existing treatments .
Case Studies
Several studies have explored the effects of DEAB in clinical and laboratory settings:
- Prostate Cancer Study : A study evaluated the effects of DEAB in combination with docetaxel on patient-derived prostate cancer samples. The results indicated that DEAB enhanced the chemosensitivity of cancer cells, leading to a dose-dependent reduction in cell viability .
- Breast Cancer Research : Another study investigated the role of DEAB in breast cancer models, highlighting its ability to inhibit tumor growth by modulating ALDH activity. The findings suggested that DEAB could be used as an adjunct therapy to improve outcomes in breast cancer treatment .
Properties
IUPAC Name |
4-(diethylaminomethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13(4-2)9-11-5-7-12(10-14)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQRWFHYALUBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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